molecular formula C10H12N4O4 B13813851 7-beta-D-Ribofuranosyl-7H-purine CAS No. 2149-71-5

7-beta-D-Ribofuranosyl-7H-purine

Cat. No.: B13813851
CAS No.: 2149-71-5
M. Wt: 252.23 g/mol
InChI Key: TXDJXYCWUSYGSN-FDDDBJFASA-N
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Description

7-beta-D-Ribofuranosyl-7H-purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound consists of a purine base linked to a ribose sugar, forming a structure that is integral to various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-beta-D-Ribofuranosyl-7H-purine typically involves the oxidative cyclization of hydrazones. One common method employs N-bromosuccinimide (NBS) as a reagent to promote this cyclization . Another approach involves the use of diethyl azodicarboxylate (DEAD) or lead tetraacetate for the oxidative cyclization of aldehyde hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

7-beta-D-Ribofuranosyl-7H-purine undergoes various chemical reactions, including:

    Oxidation: Promoted by reagents like NBS or DEAD.

    Substitution: Involving nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidative Cyclization: NBS, DEAD, lead tetraacetate.

    Substitution Reactions: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in biochemical and medicinal research.

Scientific Research Applications

7-beta-D-Ribofuranosyl-7H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-beta-D-Ribofuranosyl-7H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a competitive inhibitor or alternative substrate for various enzymes, thereby affecting nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-beta-D-Ribofuranosyl-7H-purine is unique due to its specific structure and the ability to undergo various chemical reactions, making it a versatile compound for research and development.

Properties

CAS No.

2149-71-5

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol

InChI

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1

InChI Key

TXDJXYCWUSYGSN-FDDDBJFASA-N

Isomeric SMILES

C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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